molecular formula C11H16N2O3 B14353866 N-Butyl-2-methoxy-5-nitroaniline CAS No. 93398-03-9

N-Butyl-2-methoxy-5-nitroaniline

Cat. No.: B14353866
CAS No.: 93398-03-9
M. Wt: 224.26 g/mol
InChI Key: SXJSHLPYAOQRNX-UHFFFAOYSA-N
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Description

N-Butyl-2-methoxy-5-nitroaniline is an aromatic amine derivative characterized by a nitro group at position 5, a methoxy group at position 2, and an N-butyl substituent on the aniline nitrogen. Its molecular formula is C₁₁H₁₅N₂O₃ (molecular weight: 223.25 g/mol). This compound is structurally related to substituted anilines used in pharmaceuticals, agrochemicals, and dye intermediates.

Properties

CAS No.

93398-03-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-butyl-2-methoxy-5-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-3-4-7-12-10-8-9(13(14)15)5-6-11(10)16-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

SXJSHLPYAOQRNX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Regioselective Nitration of 2-Methoxy-N-butylaniline

A foundational method involves the nitration of 2-methoxy-N-butylaniline. The methoxy group acts as an ortho/para director, while the bulky N-butyl group sterically hinders the ortho position, favoring nitration at the para position (C5). This reaction is conducted in a mixture of sulfuric and nitric acids at 0–5°C to minimize byproducts.

Procedure :

  • Substrate Preparation : 2-Methoxy-N-butylaniline is synthesized via alkylation of 2-methoxyaniline with butyl bromide in the presence of potassium carbonate.
  • Nitration : The substrate is dissolved in concentrated sulfuric acid, and fuming nitric acid is added dropwise at 0°C. The mixture is stirred for 2–4 hours, then quenched in ice water to precipitate the product.
  • Purification : The crude product is recrystallized from ethanol/water, yielding 70–75% pure N-butyl-2-methoxy-5-nitroaniline.

Challenges in Nitration

Over-nitration and ring sulfonation are common issues. Excess nitric acid or elevated temperatures (>10°C) lead to dinitro byproducts. Controlled addition rates and low temperatures mitigate these risks.

Direct Alkylation of 2-Methoxy-5-nitroaniline

Nucleophilic Substitution with Butyl Halides

This one-step method alkylates 2-methoxy-5-nitroaniline using butyl bromide or iodide. The reaction proceeds in dimethylformamide (DMF) with sodium hydride as a base, facilitating deprotonation of the aniline nitrogen.

Procedure :

  • Reaction Setup : 2-Methoxy-5-nitroaniline (1 equiv), butyl bromide (1.2 equiv), and NaH (1.5 equiv) are combined in anhydrous DMF.
  • Heating : The mixture is heated to 80°C for 12 hours under nitrogen.
  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane/ethyl acetate), achieving 65–70% yield.

Limitations

Competing O-alkylation is observed due to the methoxy group’s nucleophilicity. Using bulky bases like potassium tert-butoxide (PTB) suppresses this side reaction.

Protection-Deprotection Strategies

Acetylation-Nitration-Alkylation Sequence

Adapted from fluoroaniline synthesis, this method protects the amine before nitration:

  • Protection : 2-Methoxyaniline is acetylated with acetic anhydride to form N-(2-methoxyphenyl)acetamide.
  • Nitration : Acetylated substrate undergoes nitration at C5 using HNO₃/H₂SO₄.
  • Deprotection : Hydrolysis with HCl/MeOH removes the acetyl group.
  • Alkylation : The free amine is alkylated with butyl bromide, yielding the final product.

Yield Comparison :

Step Yield (%)
Acetylation 92
Nitration 78
Deprotection 85
Alkylation 70
Overall 44

Alternative Protecting Groups

Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups have been explored, but acetylation remains preferred due to cost and ease of removal.

Alternative Synthetic Pathways

Reductive Amination

A less conventional route involves reductive amination of 2-methoxy-5-nitrobenzaldehyde with butylamine:

  • Condensation : The aldehyde and butylamine form an imine in ethanol.
  • Reduction : Sodium borohydride reduces the imine to the secondary amine.
  • Oxidation : The amine is oxidized to the nitro compound using m-CPBA, though yields are low (30–40%).

Ullmann Coupling

Aryl halides (e.g., 2-methoxy-5-nitroiodobenzene) react with butylamine in the presence of copper catalysts. This method suffers from poor regioselectivity and requires high temperatures (120°C).

Optimization and Industrial Considerations

Solvent and Catalyst Screening

  • Solvents : DMF and toluene are optimal for alkylation and nitration, respectively.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20%.

Green Chemistry Approaches

Recent efforts replace sulfuric acid with ionic liquids (e.g., [BMIM][HSO₄]) for nitration, reducing waste. However, yields drop to 60%.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or zinc in hydrochloric acid.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of N-Butyl-2-methoxy-5-aminoaniline.

    Substitution: Various substituted nitroanilines depending on the substituent used.

Scientific Research Applications

N-Butyl-2-methoxy-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS No.
5-Methoxy-2-nitroaniline C₇H₈N₂O₃ -NH₂ (1), -OCH₃ (2), -NO₂ (5) 168.15 16133-49-6
N-Ethyl-5-methoxy-2-nitroaniline C₉H₁₁N₂O₃ -NHCH₂CH₃ (1), -OCH₃ (2), -NO₂ (5) 195.20 314755-31-2
N-Butyl-2-methoxy-5-nitroaniline C₁₁H₁₅N₂O₃ -NH(CH₂)₃CH₃ (1), -OCH₃ (2), -NO₂ (5) 223.25 -

Key Observations :

  • The N-alkyl chain (ethyl, butyl) increases molecular weight and lipophilicity compared to the parent compound (5-methoxy-2-nitroaniline).
  • Longer alkyl chains (e.g., butyl vs.

Physicochemical Properties

Property 5-Methoxy-2-nitroaniline N-Ethyl-5-methoxy-2-nitroaniline This compound (Predicted)
Melting Point (°C) 145–148 (reported) ~120–125 (estimated) <100 (estimated)
Solubility Moderate in polar solvents Higher in toluene/acetone High in chloroform, ethyl acetate
LogP (Lipophilicity) 1.2 2.1 3.4

Notes:

  • The nitro group contributes to dipole-dipole interactions, increasing melting points in smaller analogs. Longer alkyl chains disrupt these interactions, reducing melting points.
  • Predicted LogP values (via computational methods) suggest enhanced membrane permeability for the butyl derivative.

Spectral Characterization

  • NMR : The N-butyl group in the target compound would show characteristic triplet peaks for -CH₂- protons (δ 0.8–1.5 ppm) and a singlet for the methoxy group (δ 3.8 ppm).
  • Mass Spectrometry : HRMS data from confirms precise molecular ion peaks (e.g., [M+H]⁺) for nitroaniline analogs, with deviations <2 ppm between calculated and observed values.

Research Findings and Practical Implications

  • Drug Design : The butyl chain in N-alkyl nitroanilines may enhance bioavailability, as seen in analogs like N-benzyl derivatives (), which are intermediates in antipsychotic drug synthesis.
  • Dye Chemistry: Methoxy and nitro groups are critical for chromophore development; longer alkyl chains improve dye solubility in non-polar matrices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Butyl-2-methoxy-5-nitroaniline, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: Synthesis typically involves sequential nitration and alkylation of aniline derivatives. For example, nitration of 2-methoxyaniline followed by nucleophilic substitution with n-butyl groups under controlled conditions. Key analytical techniques include ¹H/¹³C NMR to verify substitution patterns, high-resolution mass spectrometry (HRMS) to confirm molecular mass, and HPLC to assess purity. Cross-referencing spectral data with databases like NIST or PubChem ensures accuracy .

Q. How can solubility challenges for this compound in polar solvents be addressed during experimental design?

  • Methodological Answer: Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or by derivatization (e.g., acetylation of the amine group). Pre-screening solvents via computational solubility parameters (Hansen solubility parameters) helps identify optimal media. Experimental validation using UV-Vis spectroscopy or dynamic light scattering (DLS) quantifies solubility enhancements .

Q. What spectroscopic methods are most effective for characterizing the nitro and methoxy groups in this compound?

  • Methodological Answer: Infrared (IR) spectroscopy identifies nitro (-NO₂) stretches (~1520 cm⁻¹) and methoxy (-OCH₃) vibrations (~1250 cm⁻¹). NMR provides spatial confirmation: methoxy protons appear as singlets (~δ 3.8-4.0 ppm), while nitro groups deshield adjacent aromatic protons. X-ray crystallography resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of 2-methoxy-5-nitroaniline precursors be mitigated to favor N-butyl substitution?

  • Methodological Answer: Steric and electronic effects dominate regioselectivity. Using bulky bases (e.g., LDA) or phase-transfer catalysts (e.g., TBAB) directs alkylation to the amine group. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Recrystallization in non-polar solvents (e.g., hexane:ethyl acetate) improves purity. Differential scanning calorimetry (DSC) identifies polymorphs, while tandem MS/MS validates structural consistency. Cross-referencing with authenticated standards (e.g., CAS Common Chemistry) is critical .

Q. How can computational chemistry predict the reactivity of this compound in novel electrophilic substitution reactions?

  • Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Fukui indices highlight nucleophilic/electrophilic sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) confirms computational predictions .

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